(2-(2,2,2-Trifluoroethoxy)phenyl)methanamine
Description
(2-(2,2,2-Trifluoroethoxy)phenyl)methanamine is a benzylamine derivative featuring a trifluoroethoxy (–OCH₂CF₃) substituent at the 2-position of the phenyl ring. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing bioactive molecules targeting receptors and enzymes . Its trifluoroethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in drug discovery .
The synthesis typically involves nucleophilic substitution or reductive amination steps, as seen in related compounds (e.g., [3-methoxy-4-(trifluoroethoxy)pyridin-2-yl]methanamine derivatives) .
Properties
IUPAC Name |
[2-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-4H,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHKSXNSXJYMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342816-26-6 | |
| Record name | [2-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,2,2-Trifluoroethoxy)phenyl)methanamine typically involves the reaction of 2-(2,2,2-trifluoroethoxy)benzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-(2,2,2-Trifluoroethoxy)phenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require catalysts or specific solvents to facilitate the exchange of functional groups .
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives from oxidation, amine derivatives from reduction, and various substituted phenylmethanamines from substitution reactions .
Scientific Research Applications
(2-(2,2,2-Trifluoroethoxy)phenyl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-(2,2,2-Trifluoroethoxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Table 1: Impact of Substituent Position on Properties
Key Findings :
- The 2-position isomer shows superior σ-receptor binding affinity compared to 3- and 4-position analogs, likely due to optimal steric and electronic interactions .
- The 3-position isomer exhibits improved aqueous solubility, making it more suitable for formulations requiring higher bioavailability .
Trifluoroethoxy vs. Trifluoromethoxy Analogs
Key Findings :
- Trifluoromethoxy (–OCH₃CF₃) analogs exhibit higher σ1 receptor affinity than trifluoroethoxy (–OCH₂CF₃) derivatives, likely due to reduced steric bulk .
- The trifluoroethoxy group improves metabolic stability by resisting oxidative degradation compared to trifluoromethoxy .
Methanamine vs. Ethanamine Chain Length
Table 3: Chain Length Impact on Physicochemical Properties
| Compound Name | Chain Length | logP | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| This compound | Methanamine | 2.8 | 0.12 | |
| 2-[2-(Trifluoromethoxy)phenyl]ethanamine | Ethanamine | 3.2 | 0.08 |
Key Findings :
Biological Activity
(2-(2,2,2-Trifluoroethoxy)phenyl)methanamine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoroethoxy group. This compound's biological activity is primarily influenced by its ability to interact with various biological targets, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀F₃NO, with a molecular weight of approximately 205.18 g/mol. The trifluoroethoxy group enhances the compound's lipophilicity, which facilitates its permeability across cell membranes and its interaction with intracellular targets.
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Receptors : The amine group can form hydrogen bonds with various biomolecules, influencing their function and activity. It is believed that the compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways.
- Cell Membrane Permeability : The lipophilic nature of the trifluoroethoxy group allows for better membrane penetration, which is crucial for its biological efficacy.
Anticancer Activity
Research has shown that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing fluorinated groups have demonstrated enhanced activity against A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines. Notably, some fluorinated compounds achieved IC₅₀ values under 5 μM, indicating potent anticancer properties .
Table 1: Antiproliferative Activity of Fluorinated Compounds
| Compound | Cell Line | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 9b | MCF7 | <5 | Significant G2/M phase arrest observed |
| 9d | PC3 | <5 | Better activity than control drug Sorafenib |
| 22 | MRSA | 0.031-0.062 | Effective against resistant strains |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies involving methicillin-resistant Staphylococcus aureus (MRSA), derivatives showed excellent activity with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like methicillin and vancomycin. This suggests potential for development as an anti-staphylococcal therapeutic agent .
Case Studies
- Anticancer Efficacy : A study evaluated a series of N-aryl-N-methylmethanamines for their antiproliferative activities. Compounds with trifluoromethyl substitutions showed superior effects against MCF7 cells compared to non-fluorinated analogs, highlighting the importance of the trifluoroethoxy group in enhancing biological activity .
- Antimicrobial Properties : Another investigation into fluoro-substituted salicylanilides demonstrated strong bactericidal activity against MRSA strains. The compound exhibited concentration-dependent effects comparable to vancomycin, indicating its potential as a new treatment option for resistant infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
